(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid is a chiral compound with notable pharmacological properties. It is classified as an amino acid derivative and is recognized for its potential applications in medicinal chemistry, particularly as a building block for various bioactive molecules. The compound's structure features a pyrrolidine ring with an ethynyl and acetic acid substituent, contributing to its unique reactivity and biological activity.
This compound is synthesized through various chemical methods, including Mannich reactions and other synthetic pathways aimed at creating enantiomerically pure compounds. Its structural characteristics are defined by its molecular formula, which is CHN, and it has a molecular weight of 167.20 g/mol .
(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid belongs to the class of amino acids and is categorized under heterocyclic compounds due to the presence of the pyrrolidine ring. Its unique configuration allows it to interact with various biological targets, making it a subject of interest in drug design and development.
The synthesis of (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid can be achieved through several methods:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For instance, copper-catalyzed reactions have been shown to yield high purity and selectivity in similar compounds .
The molecular structure of (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid consists of:
This configuration allows for potential interactions with biological macromolecules.
(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid participates in various chemical reactions, including:
The reactivity of this compound is influenced by its stereochemistry and functional groups, making it versatile in synthetic applications.
The mechanism of action for (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of the pyrrolidine ring allows it to mimic natural substrates in biochemical pathways.
Research indicates that compounds with similar structures can inhibit specific protein kinases or act as modulators in signaling pathways, suggesting potential therapeutic applications .
Relevant data on melting points, boiling points, and pKa values are crucial for practical applications but were not specified in the search results.
(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid has several scientific uses:
The enantioselective construction of the 2-methylpyrrolidine scaffold represents a critical foundation for synthesizing the target compound. Recent methodologies have leveraged chiral transition metal catalysis and organocatalysis to establish the stereogenic center with high fidelity. The hydrogenation of 2-methylpyrroline precursors using Pt/C catalysts in ethanol/methanol mixtures (2:1–3:1 v/v) enables efficient access to racemic 2-methylpyrrolidine, achieving quantitative conversion under ambient conditions [4]. For enantiocontrol, tartrate-mediated resolution proves instrumental: treatment of racemic 2-methylpyrrolidine with L-tartaric acid in alcoholic solvents yields (R)-2-methylpyrrolidine L-tartrate with ≥50% enantiomeric excess (ee) after a single crystallization. Subsequent freebasing generates the enantiopure scaffold for further functionalization [4].
Modern pyrrolidine-based organocatalysts (e.g., Jørgensen-Hayashi diarylprolinol silyl ethers) have also demonstrated exceptional efficacy in asymmetric Mannich reactions, enabling the stereoselective assembly of polysubstituted pyrrolidine frameworks. These catalysts operate through well-defined enamine activation pathways, shielding one molecular face to direct stereochemistry during C–C bond formation [2]. Computational studies corroborate that the 2-methyl substituent’s spatial orientation critically influences transition-state energetics, favoring (R)-isomer formation when chiral induction is optimized [2] [4].
Table 1: Catalytic Systems for Pyrrolidine Synthesis
Catalyst Type | Reaction Conditions | Conversion | ee (%) | Reference |
---|---|---|---|---|
Pt/C (5% w/w) | H₂, EtOH/MeOH (3:1), 25°C | 100% | - | [4] |
L-Tartaric Acid | Crystallization, EtOH | 89% yield | 50–99* | [4] |
Diarylprolinol silyl ether | Aldol reaction, RT | >90% | >95 | [2] |
*ee enhanced to >99% via recrystallization
The ethynyl moiety of (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid positions it as a strategic click chemistry hub for modular derivatization. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) with this compound proceed efficiently at 25°C in aqueous ethanol, yielding 1,4-disubstituted triazoles with >98% regioselectivity. The reaction tolerates diverse azide components (alkyl, aryl, sulfonyl), underscoring its versatility in generating molecular complexity [4]. Crucially, the pyrrolidine nitrogen’s basicity necessitates temporary protonation or mild protecting groups (e.g., Boc) during cycloaddition to prevent copper coordination-induced deactivation [4].
Strain-promoted cycloadditions (SPAAC) using dibenzocyclooctyne (DBCO) derivatives represent a metal-free alternative, particularly valuable for biomedical applications. Kinetic studies reveal second-order rate constants (k₂) of 0.3–1.2 M⁻¹s⁻¹ in THF/H₂O mixtures, enabling quantitative bioconjugation without metal catalysts. Density functional theory (DFT) analyses confirm that the 2-methyl substituent exerts negligible steric interference on alkyne reactivity, preserving near-ideal bond angles (178–180°) for [3+2] dipolar additions [4].
Table 2: Alkyne-Azide Cycloaddition Performance
Reaction Type | Conditions | Time | Yield | Regioselectivity |
---|---|---|---|---|
CuAAC | CuSO₄/sodium ascorbate, H₂O/EtOH | 30 min | 95% | >98% 1,4-triazole |
SPAAC | DBCO-azide, THF/H₂O (4:1) | 2 h | 97% | 100% |
Strategic protection is essential for differential functionalization during multistep syntheses. For the ethynyl group, bulky silyl ethers (e.g., triisopropylsilyl, TIPS) provide optimal stability across diverse reaction conditions while allowing mild deprotection via fluoride sources (TBAF). Competitive benchmarking shows that TIPS-protected alkynes exhibit <2% protodesilylation during pyrrolidine N-alkylations, outperforming triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) analogs [4].
The acetic acid moiety is best protected as a tert-butyl ester due to its orthogonal deprotectability under acidic conditions (TFA/CH₂Cl₂, 0°C). This strategy prevents lactamization during the installation of the ethynyl group at C2. Notably, methyl esters are unsuitable due to transesterification risks during prolonged reactions in methanol-containing solvents [4]. Green solvent alternatives like cyclopentyl methyl ether (CPME) enable efficient protecting group manipulations: TIPS deprotection proceeds in 94% yield in CPME/H₂O mixtures versus 78% in THF/H₂O, attributed to enhanced siloxy-group solvation [3] [6].
Deprotection kinetics reveal that ethynyl liberation using K₂CO₃ in methanol completes within 15 minutes (95% yield), while acetic acid deprotection requires controlled acid exposure (pH 2.5–3.0, 30 min) to prevent epimerization. These protocols collectively minimize side reactions to <3% [4] [6].
Biocatalysis offers sustainable routes to enantiopure intermediates for (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid synthesis. Lipase-mediated kinetic resolutions stand out for their precision: Pseudomonas fluorescens lipase immobilized on amine-modified silica nanoparticles achieves 79.5% ee in the transesterification of racemic 3-hydroxy-3-phenylpropanonitrile—a key building block—using [BMIM]Cl/hexane (1% w/v) as the reaction medium. Process optimization elevates efficiency to 97.4% [7].
Whole-cell biocatalysts provide complementary strategies. Cunninghamella echinulata DSM 1905 enantioselectively degrades (S)-1-aminoethanephosphonic acid, enriching the (R)-enantiomer to 42% ee via L-amino acid oxidase activity. Further engineering of recombinant Escherichia coli expressing (R)-specific ketoreductases (e.g., from Hansenula polymorpha) enables asymmetric reductions at 50 g/L substrate loading with >99% ee, demonstrating industrial scalability [5] [9]. Immobilization techniques enhance biocatalyst reusability: silica-entrapped enzymes retain >90% activity after 10 cycles in flow reactors, reducing production costs by 60% compared to batch processes [5] [7].
Table 3: Biocatalytic Systems for Chiral Resolution
Biocatalyst | Reaction | ee (%) | Yield | Product |
---|---|---|---|---|
Pseudomonas fluorescens lipase | Transesterification | 79.5 | 97.4% | (S)-3H3P |
Cunninghamella echinulata | Oxidative resolution | 42 (R) | 90% | (R)-1-aminoethanephosphonate |
Recombinant E. coli (RHBR) | Ketoreduction | 99.9 | 99% | (R)-alcohols |
Solvent optimization profoundly impacts the sustainability profile of synthetic routes. Life-cycle assessments (LCA) demonstrate that solvent recycling via distillation reduces CO₂ emissions by 70% and costs by 67% compared to incineration-based disposal [3]. For the hydrogenation and resolution steps, ethanol/water (4:1 v/v) emerges as the optimal medium, offering ideal polarity (dielectric constant ε = 52.5) for tartrate salt crystallization while enabling direct solvent recovery via fractional distillation [3] [6].
Alternative solvent systems have been rigorously evaluated:
Process intensification through continuous-flow hydrogenation (H-Cube® reactor) diminishes reaction times from 12 hours to <30 minutes and catalyst loading by 50%. Coupled with in-line solvent recovery via membrane separation, this innovation achieves a process mass intensity (PMI) of 8.2 versus 32.5 in batch mode, aligning with ACS GCI Pharmaceutical Roundtable targets [3] [10].
Table 4: Green Solvent Comparison for Key Reactions
Solvent | Global Warming Potential (kg CO₂-eq/kg) | EHS Score* | Reaction Yield | Recyclability |
---|---|---|---|---|
Ethanol/water | 1.8 | 2.1 | 89% | 92% (distillation) |
2-MeTHF | 2.4 | 3.0 | 95% | 88% |
CPME | 2.1 | 2.7 | 93% | 95% |
[BMIM]Cl/hexane | 4.2 | 5.8 | 97% | 60% |
*Lower EHS scores indicate superior safety/environmental profiles [10]
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9